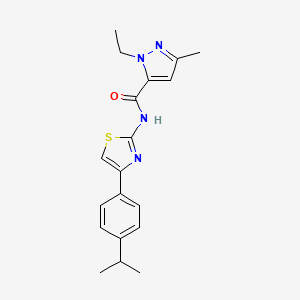
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is a complex compound that features zinc as the central metal ion coordinated with 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide under controlled conditions. One common method involves the use of zinc acetate as the zinc source, which reacts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
科学研究应用
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Michael addition reactions and Suzuki-Miyaura coupling
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics
Industry: The compound is used in the development of advanced materials, including metal-organic frameworks and coordination polymers
作用机制
The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves the coordination of zinc with the ligands, which influences the compound’s reactivity and stability. The molecular targets include various organic substrates that interact with the zinc center, leading to catalytic activity in reactions such as Michael addition and cross-coupling . The pathways involved often include electron transfer processes and coordination chemistry principles .
相似化合物的比较
Similar Compounds
- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide
- Zinc;oxalate;2-pyridin-2-ylpyridine
- Zinc;2-amino-N’-(pyridin-2-ylmethylene)benzohydrazide
Uniqueness
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to its specific ligand coordination, which imparts distinct catalytic properties and reactivity. Compared to similar compounds, it offers enhanced stability and efficiency in catalytic applications, making it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKMFDZVIYMZOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
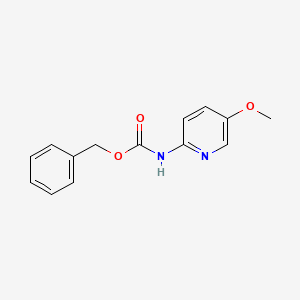
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2510908.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2510910.png)
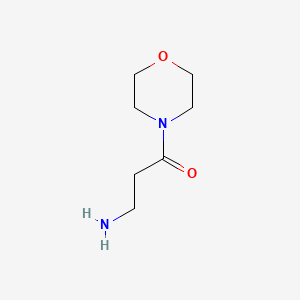
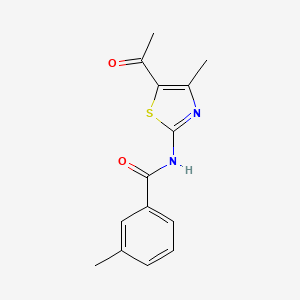
![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)
![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)

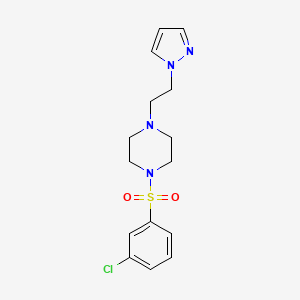
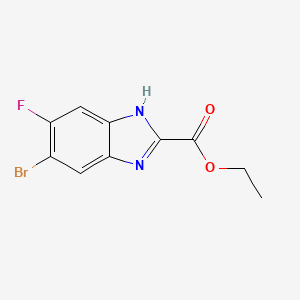
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)
![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)
![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)
